N-tert-Butyloxycarbonyl Dehydro Silodosin is a derivative of Silodosin, a medication primarily used for the treatment of benign prostatic hyperplasia (BPH). This compound is characterized by the presence of a tert-butyloxycarbonyl protecting group, which plays a crucial role in its synthesis and stability. Silodosin itself is an alpha-1 adrenergic receptor antagonist that helps relax the muscles in the prostate and bladder neck, making it easier to urinate.
Silodosin was originally developed by the pharmaceutical company Kissei Pharmaceutical Co., Ltd. The compound N-tert-Butyloxycarbonyl Dehydro Silodosin is synthesized as part of the preparation process for Silodosin, with various patents detailing its synthesis and applications in medicinal chemistry .
N-tert-Butyloxycarbonyl Dehydro Silodosin can be classified as:
The synthesis of N-tert-Butyloxycarbonyl Dehydro Silodosin involves several key steps:
N-tert-Butyloxycarbonyl Dehydro Silodosin has a complex molecular structure characterized by:
The structural representation can be visualized through chemical drawing software or databases that provide 2D or 3D models.
N-tert-Butyloxycarbonyl Dehydro Silodosin participates in various chemical reactions, primarily involving:
These reactions are crucial for optimizing the efficacy and bioavailability of the drug .
The mechanism of action for N-tert-Butyloxycarbonyl Dehydro Silodosin involves:
N-tert-Butyloxycarbonyl Dehydro Silodosin exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
N-tert-Butyloxycarbonyl Dehydro Silodosin has several applications in scientific research and pharmaceutical development:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3